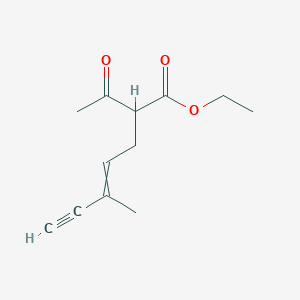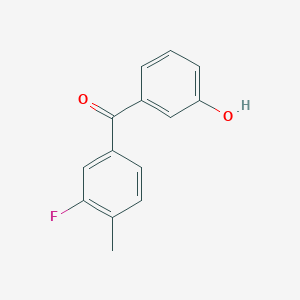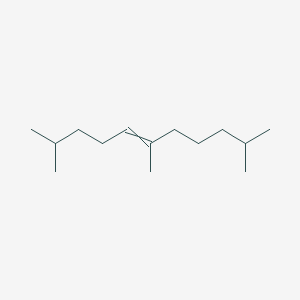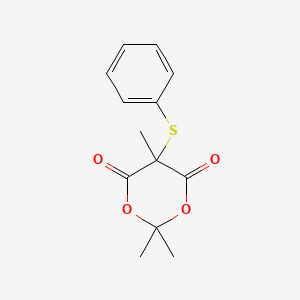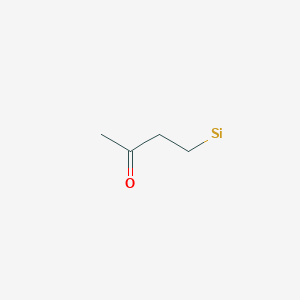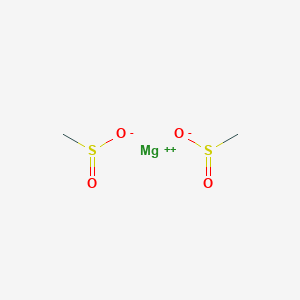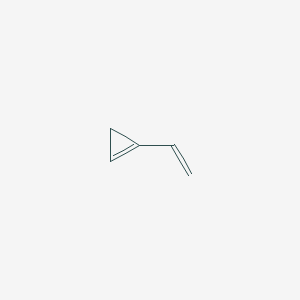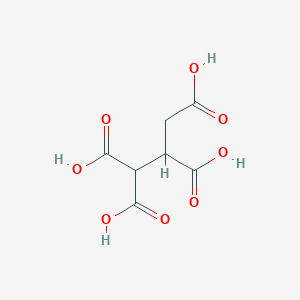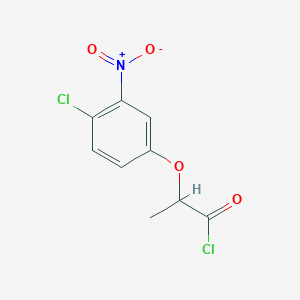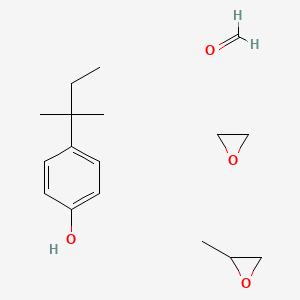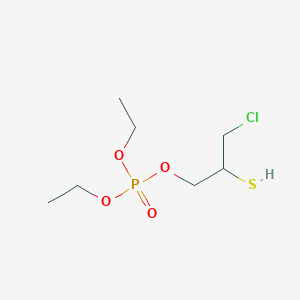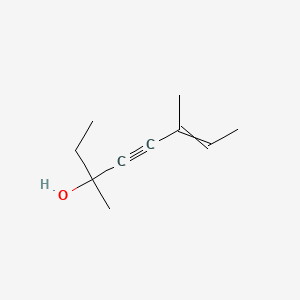
6-Octen-4-yn-3-ol, 3,6-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Octen-4-yn-3-ol, 3,6-dimethyl- is an organic compound with the molecular formula C10H16O. It is characterized by the presence of a hydroxyl group, a double bond, and a triple bond within its structure. This compound is also known by its IUPAC name, (6E)-3,6-dimethyloct-6-en-4-yn-3-ol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Octen-4-yn-3-ol, 3,6-dimethyl- typically involves the ethynylation of methylheptenone with acetylene in the presence of potassium hydroxide and liquid ammonia . This reaction introduces the triple bond into the molecule, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimization for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
6-Octen-4-yn-3-ol, 3,6-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double and triple bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of alkyl halides or other substituted compounds.
Aplicaciones Científicas De Investigación
6-Octen-4-yn-3-ol, 3,6-dimethyl- has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 6-Octen-4-yn-3-ol, 3,6-dimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the unsaturated bonds play crucial roles in its reactivity and interactions with biological molecules. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
6-Octen-1-ol, 3,7-dimethyl-:
6-Octen-1-yn-3-ol, 3,7-dimethyl-:
Propiedades
Número CAS |
62851-70-1 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
3,6-dimethyloct-6-en-4-yn-3-ol |
InChI |
InChI=1S/C10H16O/c1-5-9(3)7-8-10(4,11)6-2/h5,11H,6H2,1-4H3 |
Clave InChI |
XYRKRLCDCBKVGW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C#CC(=CC)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione](/img/structure/B14509685.png)
